Product packaging for 4-[(5-Bromopyridin-2-yl)oxy]phenol(Cat. No.:CAS No. 75053-81-5)

4-[(5-Bromopyridin-2-yl)oxy]phenol

Cat. No.: B2882679
CAS No.: 75053-81-5
M. Wt: 266.094
InChI Key: ITZCGYJQNYTOIP-UHFFFAOYSA-N
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Description

4-[(5-Bromopyridin-2-yl)oxy]phenol is an organic compound with the molecular formula C11H8BrNO2 and a molecular weight of 266.09 g/mol . Its structure features a phenol group connected via an ether linkage to a 5-bromopyridine ring, making it a valuable bifunctional building block in synthetic chemistry . This compound is primarily used in research and development as a key intermediate for constructing more complex molecules, particularly in the pharmaceutical and agrochemical industries . It can serve as a precursor for the synthesis of its hydrobromide salt (CAS 1803566-05-3), which may offer different physicochemical properties for screening and development . Researchers utilize this compound based on its potential to participate in coupling reactions and other transformations through its halogen and hydroxyl functional groups. It is strictly for research applications and can be used as a reference standard for drug impurity identification and other analytical purposes . Proper handling procedures are required, including the use of protective gloves and clothing to avoid skin contact . For long-term stability, it is recommended to store this compound at -20°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8BrNO2 B2882679 4-[(5-Bromopyridin-2-yl)oxy]phenol CAS No. 75053-81-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(5-bromopyridin-2-yl)oxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c12-8-1-6-11(13-7-8)15-10-4-2-9(14)3-5-10/h1-7,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZCGYJQNYTOIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OC2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Halogenated Heterocyclic Aryl Ethers

Halogenated heterocyclic aryl ethers represent a significant class of organic compounds characterized by the presence of a halogen atom, a heteroaromatic ring system, and an aryl ether linkage. These structural motifs impart unique physicochemical properties to the molecules, influencing their reactivity, and biological activity. The carbon-halogen bond, for instance, provides a reactive site for various cross-coupling reactions, enabling the construction of more complex molecular architectures. rsc.org

The synthesis of aryl ethers, including halogenated variants, has traditionally been accomplished through methods like the Ullmann condensation, which involves the copper-catalyzed reaction of an aryl halide with an alcohol or phenol (B47542). wikipedia.orgorganic-chemistry.org While effective, these reactions often necessitate harsh conditions, such as high temperatures. wikipedia.org Modern advancements have led to the development of milder and more efficient protocols, including the Buchwald-Hartwig amination and related etherification reactions, which utilize palladium catalysts. wikipedia.orgorganic-chemistry.org These methods offer greater functional group tolerance and are often conducted under more benign conditions. wikipedia.orgnih.gov

The presence of a heterocyclic ring, such as pyridine (B92270), introduces additional chemical properties, including the potential for hydrogen bonding and metal coordination. organic-chemistry.org The nitrogen atom in the pyridine ring can influence the electron distribution within the molecule, affecting its reactivity and interaction with biological targets. organic-chemistry.org The combination of a halogen and a heterocyclic aryl ether framework, as seen in 4-[(5-Bromopyridin-2-yl)oxy]phenol, thus provides a versatile scaffold for the development of new functional molecules.

Significance in Advanced Organic Synthesis and Molecular Design

The strategic placement of reactive functional groups in 4-[(5-Bromopyridin-2-yl)oxy]phenol makes it a highly significant intermediate in advanced organic synthesis and molecular design. The phenolic hydroxyl group and the bromo substituent on the pyridine (B92270) ring serve as key handles for further chemical transformations, allowing for the systematic elaboration of the core structure.

The phenolic hydroxyl group can be readily alkylated or acylated to introduce a variety of substituents, thereby modifying the molecule's steric and electronic properties. This functional group also allows for the formation of esters and ethers, expanding the range of accessible derivatives.

The bromine atom on the pyridine ring is particularly valuable as it enables a wide array of palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov This allows for the introduction of diverse aryl, alkyl, and amino groups at the 5-position of the pyridine ring, leading to the generation of extensive compound libraries for screening in drug discovery and materials science applications. For instance, the bromine atom can be replaced with various boronic acids or their esters in Suzuki coupling reactions to create biaryl structures. nih.gov

The utility of this compound as a precursor is highlighted in the synthesis of more complex molecules. For example, it has been used as a starting material in the synthesis of novel compounds with potential biological activity. figshare.com The ability to selectively functionalize different parts of the molecule allows for the fine-tuning of its properties, a crucial aspect of modern molecular design.

Below is a table summarizing some of the key properties and synthetic reactions related to this compound:

Property/ReactionDescription
Melting Point 170.0-171.0 °C figshare.com
Ullmann Condensation A common method for the synthesis of the diaryl ether linkage, typically involving a copper catalyst. wikipedia.orgorganic-chemistry.org
Buchwald-Hartwig Etherification A palladium-catalyzed cross-coupling reaction that can be used to form the C-O bond of the aryl ether under milder conditions than the Ullmann condensation. wikipedia.orgorganic-chemistry.org
Suzuki-Miyaura Coupling The bromine atom on the pyridine ring can participate in this palladium-catalyzed reaction to form new carbon-carbon bonds with boronic acids. nih.gov
Sonogashira Coupling The bromo substituent can be coupled with terminal alkynes using a palladium-copper co-catalyst system. nih.gov
Functionalization of Phenolic -OH The hydroxyl group can be alkylated, acylated, or otherwise modified to introduce new functional groups.

An in-depth exploration of the synthetic routes toward this compound reveals a fascinating interplay of classic and modern organic chemistry methodologies. This diaryl ether, a key structural motif in various fields, is assembled through strategic carbon-oxygen bond formations and the careful preparation of its constituent halogenated pyridine precursor. This article delineates the primary synthetic strategies employed for its creation and that of its structural analogues.

Advanced Structural Elucidation and Spectroscopic Characterization

Single Crystal X-ray Diffraction Analysis

Determination of Precise Molecular Geometry and Conformations in the Solid State

The analysis of the single crystal structure of the related compound, (E)-4-[(4-Amino-5-bromopyridin-3-yl)iminomethyl]phenol, reveals a monoclinic crystal system with the space group P21/c. nih.gov The unit cell parameters, which define the dimensions of the repeating unit in the crystal lattice, have been determined with high precision.

Crystal Data and Structure Refinement for (E)-4-[(4-Amino-5-bromopyridin-3-yl)iminomethyl]phenol nih.gov
ParameterValue
Empirical formulaC₁₂H₁₀BrN₃O
Formula weight292.14
Crystal systemMonoclinic
Space groupP21/c
a (Å)4.9607 (10)
b (Å)15.586 (3)
c (Å)14.906 (3)
β (°)95.65 (3)
Volume (ų)1146.9 (4)
Z4

Elucidation of Intramolecular Bond Lengths and Angles

The bond lengths and angles within the molecule are consistent with standard values for similar chemical environments. The carbon-carbon bonds within the aromatic rings exhibit lengths characteristic of their aromatic nature, intermediate between single and double bonds. The carbon-bromine and carbon-oxygen bond lengths are also within expected ranges.

Selected Bond Lengths (Å) and Angles (°) for (E)-4-[(4-Amino-5-bromopyridin-3-yl)iminomethyl]phenol nih.gov
Bond/AngleLength (Å) / Angle (°)
Br1—C1Value not provided in abstract
O1—C12Value not provided in abstract
N1—C1Value not provided in abstract
N1—C5Value not provided in abstract
N2—C4Value not provided in abstract
N3—C5Value not provided in abstract
C1—N1—C5Value not provided in abstract
C4—N2—H3BValue not provided in abstract
C1—C5—N3Value not provided in abstract

Analysis of Dihedral Angles and Molecular Planarity

A key feature of the molecular structure is the dihedral angle between the pyridine (B92270) ring (A) and the benzene (B151609) ring (B), which is 34.93 (3)°. nih.gov This significant twist from planarity indicates that the two ring systems are not in the same plane. This non-planar conformation is a result of the balance between electronic effects and steric hindrance within the molecule.

Characterization of Intermolecular Interactions: Hydrogen Bonding, π-π Stacking, and C-H···X Interactions

The crystal structure is stabilized by a network of intermolecular hydrogen bonds. nih.gov Specifically, O—H···N and N—H···O hydrogen bonds link adjacent molecules, creating a three-dimensional supramolecular architecture. nih.gov These interactions are crucial in dictating the packing of the molecules in the crystal lattice.

Intramolecular hydrogen bonds are also observed, with N—H···N and N—H···Br interactions leading to the formation of two non-planar five-membered rings. nih.gov

Investigation of Crystal Packing Arrangements and Supramolecular Assembly

The combination of intermolecular hydrogen bonds and other non-covalent interactions results in a well-defined crystal packing arrangement. The molecules are linked to form a three-dimensional network, which is a common feature in the supramolecular assembly of organic molecules. nih.gov The study of these arrangements is fundamental to understanding the physical properties of the material.

Polymorphism and Crystallographic Variability Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties, such as melting point, solubility, and stability. While no specific studies on the polymorphism of 4-[(5-Bromopyridin-2-yl)oxy]phenol or the analyzed related compound were found, it is a phenomenon that should be considered for this class of molecules. The presence of flexible dihedral angles and multiple hydrogen bond donors and acceptors suggests that different packing arrangements, and therefore polymorphism, could be possible under different crystallization conditions.

Advanced Spectroscopic Investigations

Advanced spectroscopic methods provide a detailed fingerprint of a molecule's structure, connectivity, and electronic nature. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR), Raman, Ultraviolet-Visible (UV-Vis) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are critical for its characterization.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By measuring the absorption of radiofrequency energy by atomic nuclei in a magnetic field, it provides information on the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR).

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, distinct signals are expected for each of the non-equivalent protons in the molecule. The spectrum would be characterized by signals in the aromatic region (typically 6.5-8.5 ppm). The protons on the phenolic ring and the pyridine ring would exhibit characteristic chemical shifts and splitting patterns (coupling) due to their neighboring protons. The hydroxyl (-OH) proton of the phenol (B47542) group would appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a total of 11 distinct signals would be expected, as all carbon atoms are in unique chemical environments due to the molecule's asymmetry. The carbon atoms bonded to electronegative atoms like oxygen and bromine will be significantly deshielded, appearing at higher chemical shifts (downfield). For instance, the carbons involved in the ether linkage (C-O-C) and the carbon bearing the bromine atom (C-Br) would have characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous structures. Actual experimental values may vary.

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Phenolic -OH5.0 - 9.0 (broad s)-
Pyridine Ring Protons6.8 - 8.2 (m)110 - 165
Phenol Ring Protons6.8 - 7.5 (m)115 - 160
C-Br (Pyridine)-~115
C-O (Pyridine)-~163
C-O (Phenol)-~150
C-OH (Phenol)-~155

FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. IR spectroscopy measures the absorption of infrared radiation by bonds that have a changing dipole moment, while Raman spectroscopy measures the inelastic scattering of light from vibrating bonds that exhibit a change in polarizability. Together, they provide a detailed fingerprint of the functional groups present.

For this compound, key vibrational modes would include:

O-H Stretch: A broad and strong absorption band in the FT-IR spectrum, typically between 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.

Aromatic C-H Stretch: Multiple sharp, weaker bands above 3000 cm⁻¹.

C=C and C=N Aromatic Ring Stretching: A series of sharp bands in the 1400-1650 cm⁻¹ region.

C-O Ether Stretch: A strong, characteristic band in the FT-IR spectrum, typically found in the 1200-1280 cm⁻¹ range for aryl ethers.

C-Br Stretch: A band in the lower frequency (fingerprint) region, typically between 500-650 cm⁻¹.

Table 2: Predicted FT-IR and Raman Vibrational Frequencies for this compound Note: These are estimated frequency ranges. Actual experimental values may vary.

Vibrational Mode Predicted Frequency Range (cm⁻¹) Primary Technique
Phenolic O-H Stretch3200 - 3600FT-IR (strong, broad)
Aromatic C-H Stretch3000 - 3100FT-IR/Raman (medium)
Aromatic C=C/C=N Stretch1400 - 1650FT-IR/Raman (strong)
C-O-C Asymmetric Stretch1200 - 1280FT-IR (strong)
C-O-C Symmetric Stretch1020 - 1075Raman (strong)
C-Br Stretch500 - 650FT-IR/Raman (medium-strong)

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. The presence of conjugated π-systems and heteroatoms with lone pairs in this compound makes it UV-active.

The spectrum is expected to show absorptions corresponding to two main types of electronic transitions:

π → π* Transitions: These are high-energy, high-intensity absorptions arising from the promotion of electrons within the π-systems of the phenyl and pyridine rings. Conjugation between the rings via the ether oxygen can lead to a bathochromic (red) shift, moving these absorptions to longer wavelengths compared to the individual, unsubstituted rings.

n → π* Transitions: These lower-energy, lower-intensity transitions involve the promotion of non-bonding (n) electrons from the oxygen and nitrogen atoms to an anti-bonding π* orbital. These transitions often appear as a shoulder on the more intense π → π* bands. The UV spectrum of phenol itself shows a primary band around 210 nm and a secondary band around 270 nm. The extended conjugation in the target molecule would likely shift these bands to longer wavelengths.

Table 3: Predicted UV-Vis Absorption Maxima (λmax) for this compound Note: These are estimated values. Actual experimental values are dependent on the solvent used.

Transition Type Predicted λmax Range (nm) Expected Molar Absorptivity (ε)
π → π220 - 280High
n → π280 - 320Low

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental formula. For this compound (C₁₁H₈BrNO₂), the experimentally measured mass of the molecular ion ([M]⁺ or [M+H]⁺) would be compared to the calculated theoretical mass.

The mass spectrum would also display a characteristic isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks of similar intensity separated by 2 Da (M⁺ and M+2).

Fragment analysis would reveal the stability of different parts of the molecule. Common fragmentation pathways would likely involve the cleavage of the ether linkage, leading to ions corresponding to the bromopyridinyl and phenoxy fragments.

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion Formula Calculated m/z Key Feature
[M]⁺C₁₁H₈⁷⁹BrNO₂264.9738Molecular ion (⁷⁹Br)
[M+2]⁺C₁₁H₈⁸¹BrNO₂266.9718Molecular ion (⁸¹Br)
[M-H₂O]⁺C₁₁H₆⁷⁹BrN246.9683Loss of water
[C₅H₃⁷⁹BrN]⁺C₅H₃⁷⁹BrN155.9479Bromopyridine fragment
[C₆H₅O₂]⁺C₆H₅O₂109.0289Phenoxy radical cation derivative

Computational Chemistry and Quantum Chemical Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the Schrödinger equation for a given molecule, providing detailed information about its geometry and electronic characteristics. The choice of method and basis set is critical for achieving a balance between computational cost and accuracy.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, valued for its efficiency and accuracy in predicting molecular properties. DFT methods are used to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry, by finding the minimum energy structure on the potential energy surface. For diaryl ether systems, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. unito.it

Following geometry optimization, DFT is used to determine the electronic structure, including the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). These properties are key to understanding the molecule's reactivity.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While highly accurate, methods like Møller–Plesset perturbation theory (MP) or Coupled Cluster (CC) can be computationally expensive.

Hybrid functionals, such as the widely used B3LYP, represent a pragmatic and effective compromise. They incorporate a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources, including DFT. This approach often improves the accuracy of predictions for a wide range of molecules. cam.ac.uk Studies on halogenated pyridine (B92270) and benzothiophene (B83047) derivatives have successfully employed ab initio and DFT methods to match experimental data and predict molecular properties. vanderbilt.edu For 4-[(5-Bromopyridin-2-yl)oxy]phenol, a hybrid functional like B3LYP or PBE0 would be a suitable choice for reliable geometry and electronic structure calculations. rsc.org

A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set is crucial for the accuracy of quantum chemical calculations. Larger basis sets provide more flexibility for describing the distribution of electrons but also increase computational time.

Commonly used basis sets include the Pople-style basis sets (e.g., 6-31G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ). mdpi.com For a molecule containing a bromine atom, like this compound, it is important to select a basis set that can adequately describe the electron distribution around this heavy atom. This may involve using basis sets with polarization and diffuse functions (e.g., 6-311++G(d,p)) or those specifically optimized for heavier elements. nih.govresearchgate.net Validation involves comparing calculated results with experimental data where available, or benchmarking against higher-level calculations to ensure the chosen level of theory is appropriate. acs.org

Table 1: Overview of Common Basis Sets in Quantum Chemistry

Basis Set TypeDescriptionTypical Application
Minimal (e.g., STO-3G)Uses the minimum number of functions to represent the electrons of each atom.Low-cost, qualitative results for very large molecules. mdpi.com
Pople Style (e.g., 6-31G(d,p))Split-valence basis sets that use multiple functions for valence orbitals. Polarization (d,p) and diffuse (+) functions can be added for higher accuracy.Widely used for geometry optimizations and energy calculations on small to medium-sized organic molecules. mdpi.com
Correlation-Consistent (e.g., cc-pVTZ)Designed to systematically converge towards the complete basis set limit, making them ideal for high-accuracy calculations.Benchmarking studies and calculations requiring high precision of correlation energy. nih.gov
Effective Core Potentials (e.g., def2-TZVP)Replaces core electrons with a potential, reducing computational cost for systems with heavy atoms like bromine or iodine. ucl.ac.uknih.govEssential for efficient calculations on molecules containing heavy elements. ucl.ac.uk

Conformational Analysis and Potential Energy Surfaces

The flexibility of the C-O-C ether linkage in this compound allows the two aromatic rings to rotate relative to each other. This rotation gives rise to different spatial arrangements known as conformations.

Conformational analysis aims to identify all the stable, low-energy conformers of a molecule. For a diaryl ether, the key degrees of freedom are the two dihedral angles defined by the C-C-O-C and C-O-C-C bonds. By systematically rotating these bonds and calculating the energy at each step, a potential energy surface (PES) can be generated. rsc.org The minima on this surface correspond to stable conformers.

Studies on the related 4-phenoxyphenol (B1666991) have identified multiple stable conformations that differ primarily in the dihedral angles between the aromatic rings. unito.it For this compound, one can describe the relative orientation of the rings using cis and trans terminology, where cis might describe a conformation where the nitrogen of the pyridine ring and the hydroxyl group of the phenol (B47542) are on the same side of the ether oxygen, and trans would describe them being on opposite sides. wikipedia.orgyoutube.comkhanacademy.org Given the asymmetry and steric hindrance, the molecule is expected to adopt a non-planar ground state. nih.gov

The potential energy surface not only reveals the stable conformers but also the transition states that connect them. The energy difference between a stable conformer and a transition state is the activation energy or rotational barrier for interconversion. snnu.edu.cn For diaryl ethers, these barriers determine how rapidly the molecule can convert between its different conformations at a given temperature. bris.ac.ukchemrxiv.org

Computational methods like DFT can accurately calculate these energy barriers. snnu.edu.cn For this compound, a PES scan would elucidate the pathway for rotation of the phenyl and pyridinyl rings. This would likely reveal a preferred, lowest-energy conformation and quantify the energy required to rotate through less stable, higher-energy arrangements.

Table 2: Illustrative Example of Conformational Energy Analysis This table is a hypothetical representation of the type of data generated from a computational analysis and does not represent actual calculated values for this compound.

ConformerRelative Energy (kcal/mol)Description
Conformer A (Global Minimum)0.00The most stable, lowest-energy conformation, likely a twisted, non-planar structure.
Conformer B2.5A higher-energy stable conformation accessible at room temperature.
Transition State (A ↔ B)8.0The energy barrier that must be overcome for interconversion between Conformer A and Conformer B.

Electronic Structure and Reactivity Descriptors

The electronic structure and reactivity of a molecule are dictated by the arrangement of its electrons and the energies of its molecular orbitals. Various descriptors derived from quantum chemical calculations help in quantifying and visualizing these aspects.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity.

For analogous compounds, computational studies have been performed. For instance, a Density Functional Theory (DFT) study on tert-butyl 4-(5-bromopyridin-2-yl)oxy)piperidine-1-carboxylate, a structurally similar compound, was conducted at the B3LYP/6-311+G(2d,p) level. tandfonline.com In another study on 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, the HOMO-LUMO gap was calculated to be 4.343 eV. iucr.org For a series of 4-aminophenol (B1666318) derivatives, the HOMO-LUMO energy gaps were also elucidated using DFT calculations. These values suggest that brominated pyridine derivatives are generally stable molecules. The spatial distribution of the HOMO and LUMO indicates the likely sites for electrophilic and nucleophilic attacks, respectively. In many pyridine derivatives, the HOMO is often localized on the pyridine ring and the substituent, while the LUMO is distributed over the aromatic system. iucr.orgtandfonline.com

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Analogous Compounds

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine iucr.orgValue not specifiedValue not specified4.343
2AM24Cl (a chloro-functionalized Schiff base) Value not specifiedValue not specified3.54
SA2AM (a Schiff base) Value not specifiedValue not specified3.65

Note: Data for the exact target compound is not available. The table presents data for structurally related or analogous compounds to provide an indication of expected values.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. jocpr.com The MEP surface displays regions of different electrostatic potential, typically color-coded where red indicates negative potential (electron-rich regions, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor regions, susceptible to nucleophilic attack). tandfonline.com

In a computational study of tert-butyl 4-(5-bromopyridin-2-yl)oxy)piperidine-1-carboxylate, the MEP analysis was performed. tandfonline.com For similar pyridine derivatives, the negative potential is often concentrated around the nitrogen atom of the pyridine ring due to its high electronegativity and lone pair of electrons, making it a likely site for protonation and interaction with electrophiles. The area around the bromine atom also exhibits negative potential. The hydroxyl group on the phenol ring would also be an electron-rich region. Conversely, the hydrogen atoms of the phenol and pyridine rings typically show positive potential, marking them as potential sites for nucleophilic attack. jocpr.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies their energetic significance through second-order perturbation theory. These interactions, particularly hyperconjugative interactions, contribute to the stability of the molecule. tandfonline.com

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as (E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as μ² / (2η).

Studies on various pyridine and phenol derivatives have utilized these descriptors to compare their reactivity. researchgate.netresearchgate.net A higher chemical hardness indicates lower reactivity, while a higher electrophilicity index suggests a greater capacity to act as an electrophile.

Table 2: Global Reactivity Descriptors for an Analogous Compound

CompoundChemical Hardness (η)Chemical Potential (μ)Electrophilicity Index (ω)
N-acetyl-para-aminophenol (in gas phase) researchgate.netValue not specifiedValue not specifiedValue not specified

Note: This table is intended to be illustrative. Specific values for the target compound or closely related analogs are required for a precise quantitative analysis.

Computational Prediction and Simulation of Spectroscopic Properties

Computational methods allow for the prediction of various types of spectra, which can be used to identify and characterize molecules by comparing theoretical results with experimental data.

Theoretical vibrational spectra (Infrared and Raman) are typically calculated using DFT methods. spectroscopyonline.com The process involves first finding the optimized, lowest-energy geometry of the molecule in a simulated gas phase. Following this, a frequency calculation is performed, which involves computing the second derivatives of the energy with respect to the atomic coordinates. researchgate.netfaccts.de

The output of this calculation provides the vibrational frequencies (in cm⁻¹), IR intensities, and Raman activities for each normal mode of the molecule. researchgate.netfaccts.de These theoretical frequencies are often systematically higher than experimental values due to the approximations inherent in the calculations and the fact that calculations often model an isolated molecule in the gas phase. To improve agreement with experimental data, a scaling factor is commonly applied to the calculated frequencies. The calculated spectra can then be plotted and compared directly with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational modes to specific molecular motions, such as stretching, bending, or torsional movements of chemical bonds. organicchemistrydata.org

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic absorption spectra (UV-Vis) of molecules. arxiv.orgcp2k.org Starting from the optimized ground-state geometry of the molecule, the TD-DFT calculation predicts the energies of vertical electronic excitations, which correspond to the absorption of light. nih.gov

The calculation yields a list of excited states, their corresponding excitation energies (often in electronvolts, eV, which are then converted to wavelengths in nanometers, nm), and the oscillator strength (f) for each transition. nih.gov The oscillator strength is a dimensionless quantity that represents the probability of a given electronic transition occurring. Transitions with higher oscillator strengths correspond to more intense absorption peaks in the experimental UV-Vis spectrum. nih.govresearchgate.net By plotting the oscillator strengths against the calculated wavelengths, a theoretical UV-Vis spectrum can be generated and compared with experimental results to understand the electronic structure and transitions within the molecule. researchgate.netparchem.com

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using quantum chemical methods is a well-established technique for aiding in structure determination and spectral assignment. st-andrews.ac.uk The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a popular approach for calculating NMR shielding tensors. chemrxiv.org

The calculation is performed on the optimized molecular geometry. The computed isotropic shielding values are then converted into chemical shifts (in ppm) by referencing them against the shielding value of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. chemrxiv.org Accurate prediction of chemical shifts, particularly for protons, often requires accounting for conformational dynamics and intermolecular interactions, such as hydrogen bonding. nih.govaccelachem.com Machine learning models are also increasingly being used to refine predictions from lower-level quantum mechanics calculations to achieve higher accuracy. arxiv.org

Solvent Effects in Theoretical Studies (e.g., Polarizable Continuum Model - PCM)

Molecules in solution are influenced by the surrounding solvent, which can affect their geometry, stability, and spectroscopic properties. Theoretical models have been developed to account for these solvent effects in computational calculations. The Polarizable Continuum Model (PCM) is one of the most widely used implicit solvation models. nih.govohio-state.edu

In the PCM framework, the solute molecule is placed within a cavity carved out of a continuous dielectric medium that represents the solvent. researchgate.net The solute's charge distribution polarizes the dielectric medium, which in turn creates a reaction field that interacts with the solute. This interaction is incorporated into the quantum mechanical calculation, allowing for the study of molecular properties in a simulated solvent environment. nih.gov PCM can be combined with geometry optimizations and the calculation of spectroscopic properties (IR, Raman, UV-Vis, NMR) to provide results that are more comparable to experimental data measured in solution. nih.gov

Mechanistic Organic Chemistry of 4 5 Bromopyridin 2 Yl Oxy Phenol Transformations

Investigation of Reaction Pathways and Transition States

The synthesis and subsequent chemical transformations of 4-[(5-bromopyridin-2-yl)oxy]phenol are fundamentally governed by the principles of reaction kinetics and thermodynamics. Understanding the underlying mechanistic pathways is crucial for predicting its behavior and designing synthetic routes.

The formation of the diaryl ether structure of this compound is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. Computational chemistry, particularly through methods like Density Functional Theory (DFT), has provided significant insights into the intricate details of this pathway. The reaction typically proceeds through a two-step mechanism involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

In the first step, the nucleophile, in this case, a phenoxide, attacks the electron-deficient pyridine (B92270) ring at the carbon atom bearing the leaving group (a halogen, for instance). This leads to the formation of the tetrahedral Meisenheimer intermediate. The negative charge is delocalized over the aromatic ring and is stabilized by the electron-withdrawing nature of the nitrogen atom in the pyridine ring and other substituents. The final step involves the departure of the leaving group, which restores the aromaticity of the pyridine ring and yields the final diaryl ether product. The energy profile of this reaction, including the stability of the Meisenheimer complex and the heights of the transition state barriers, can be computationally modeled to predict reaction feasibility and rates.

The kinetics and thermodynamics of the SNAr reaction are profoundly influenced by the electronic and steric properties of the substituents on both the pyridine and phenol (B47542) rings.

Electronic Effects: The presence of electron-withdrawing groups on the pyridine ring is paramount for activating it towards nucleophilic attack. The bromine atom in this compound serves this purpose, enhancing the electrophilicity of the ring and stabilizing the negatively charged Meisenheimer intermediate. Conversely, electron-donating groups on the nucleophilic phenol would increase its reactivity and accelerate the rate of attack.

Steric Effects: Steric hindrance around the reaction centers can significantly impede the reaction rate. Bulky substituents ortho to the reacting sites on either the pyridine or the phenol ring can hinder the approach of the nucleophile, thereby increasing the activation energy of the transition state. This can lead to slower reaction rates or, in extreme cases, prevent the reaction from occurring altogether.

Table 1: Influence of Substituents on SNAr Reaction

Substituent Type on Pyridine Ring Effect on Reaction Rate Thermodynamic Consideration
Electron-withdrawing (e.g., -Br, -NO₂) Increases Stabilizes the product
Electron-donating (e.g., -CH₃, -OCH₃) Decreases Destabilizes the Meisenheimer intermediate
Steric Bulk near Reaction Site Decreases Can lead to thermodynamically less favorable products

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key functional handle in this compound, conferring upon it a range of reactive possibilities. Its acidic proton can be readily removed by a base to form a phenoxide ion. This negatively charged oxygen is a potent nucleophile and can participate in various reactions, such as Williamson ether synthesis to form more complex ethers or esterification reactions with acyl halides or anhydrides.

Furthermore, the hydroxyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution on the phenol ring. Given that the para position is occupied by the pyridyloxy moiety, electrophilic attack would be directed to the positions ortho to the hydroxyl group.

Reactivity of the Bromine Substituent on the Pyridine Ring

The bromine atom on the pyridine ring is not merely a passive substituent; it is a versatile functional group that opens up a plethora of synthetic transformations.

The carbon-bromine bond on the pyridine ring is an ideal handle for transition metal-catalyzed cross-coupling reactions, which are powerful methods for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This palladium-catalyzed reaction enables the coupling of the bromopyridine moiety with a variety of organoboron compounds, such as boronic acids or their esters. This allows for the straightforward introduction of aryl, heteroaryl, vinyl, or alkyl groups, providing a modular approach to synthesizing a diverse library of derivatives.

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of the bromopyridine with terminal alkynes. This reaction, also catalyzed by palladium and typically requiring a copper co-catalyst, is a highly efficient method for constructing carbon-carbon triple bonds, leading to the synthesis of substituted alkynylpyridines.

The efficiency and outcome of these cross-coupling reactions are highly dependent on the choice of catalyst, ligands, base, and solvent, with extensive research focused on optimizing these parameters for a wide range of substrates.

Table 2: Cross-Coupling Reactions of the Bromine Substituent

Reaction Name Coupling Partner Catalyst System Type of Bond Formed
Suzuki Coupling Organoboron Reagent Palladium Catalyst + Base Carbon-Carbon (sp²-sp²) or (sp²-sp³)
Sonogashira Coupling Terminal Alkyne Palladium Catalyst + Copper(I) Co-catalyst Carbon-Carbon (sp²-sp)

Reactivity and Coordination Properties of the Pyridine Nitrogen Atom

The pyridine nitrogen atom in this compound is a key center of reactivity, influencing the molecule's chemical behavior. Unlike the nitrogen in pyrrole, the lone pair of electrons on the pyridine nitrogen resides in an sp² hybrid orbital in the plane of the aromatic ring. bhu.ac.in This localization prevents its participation in the aromatic sextet, making the lone pair available for chemical reactions. bhu.ac.in Consequently, pyridine and its derivatives are typically basic and nucleophilic. bhu.ac.in

The available lone pair makes the pyridine nitrogen a potent ligand for coordination with metal ions. The nitrogen atom can act as a Lewis base, donating its electron pair to a metal center to form a coordination complex. In the case of this compound, the molecule can function as a bidentate ligand, coordinating to a metal ion through both the pyridine nitrogen and the phenolic oxygen atom, forming a stable chelate ring. This chelation is a common feature in phenoxy-imino and related phenolic pyridine ligands, which show a strong preference for coordinating with transition metals like copper(II). researchgate.net The coordination can lead to the formation of various geometries, such as square-planar or octahedral complexes, depending on the metal ion and other coordinating ligands. Such coordination has been harnessed in catalysis and the development of new materials.

Table 1: Reactivity and Coordination Characteristics of the Pyridine Nitrogen

PropertyDescriptionInfluencing FactorsExample Application
BasicityActs as a Brønsted-Lowry base by accepting a proton. Basicity is reduced compared to unsubstituted pyridine due to electron-withdrawing substituents (Br, -OAr).- Electron-withdrawing groups (decrease basicity)
  • Electron-donating groups (increase basicity)
  • Solvent effects
  • Catalysis, pH-dependent processes
    NucleophilicityCan act as a nucleophile, attacking electrophilic centers. The lone pair is available for bond formation.- Steric hindrance around the nitrogen
  • Electronic effects of ring substituents
  • Synthesis of N-substituted pyridinium (B92312) salts
    Coordination (Ligand Behavior)The nitrogen atom's lone pair readily coordinates with metal ions. The molecule can act as a bidentate (N, O) chelating ligand with the phenolic oxygen.- Nature of the metal ion
  • Presence of other donor atoms (e.g., phenolic -OH)
  • Steric factors
  • - Formation of metal-organic frameworks (MOFs)
  • Catalysis
  • Extraction of metal ions from solutions researchgate.net
  • Tautomerism and Isomerism of Phenolic Pyridine Systems

    Phenolic pyridine systems, including this compound, can exhibit both tautomerism and isomerism, which are critical to understanding their structure and reactivity.

    Tautomerism: The most significant tautomeric equilibrium for this class of compounds is the phenolic-pyridone (or keto-enol) tautomerism. The structure this compound represents the enol (phenolic) tautomer. A proton transfer from the phenolic hydroxyl group to the pyridine nitrogen would result in the keto (pyridone) tautomer, which would feature a pyridone ring and a cyclohexadienone moiety.

    The position of this equilibrium is highly sensitive to several factors:

    Aromaticity: The phenolic form benefits from the aromatic stability of two separate rings (benzene and pyridine). The keto form disrupts the aromaticity of the phenolic ring, which is generally energetically unfavorable. For phenol itself, the equilibrium lies almost completely toward the enol form due to the high stability of the benzene (B151609) ring. stackexchange.com

    Phase and Solvent: The tautomeric preference can be dramatically different depending on the physical state. For instance, in the gas phase, 4-hydroxypyridine (B47283) preferentially exists in the hydroxy (enol) form. stackexchange.com However, in polar solvents and in the solid state, the equilibrium shifts significantly towards the pyridone (keto) form. stackexchange.com This shift is attributed to the greater polarity of the keto tautomer, which is better stabilized by polar solvents and crystal lattice forces.

    Substituent Effects: The electronic nature of substituents on either ring can influence the relative stability of the tautomers. Electron-withdrawing groups on the pyridine ring, like the bromine atom in the title compound, can affect the basicity of the nitrogen atom and thus the favorability of protonation to form the keto tautomer. mdpi.com

    Table 2: Comparison of Enol and Keto Tautomers for Phenolic Pyridine Systems

    CharacteristicPhenolic (Enol) FormPyridone (Keto) FormFavored Conditions
    StructureContains a hydroxyl (-OH) group on the phenol ring and a pyridine ring.Contains a carbonyl (C=O) group in a cyclohexadienone ring and a protonated nitrogen (N-H) in a pyridone-like structure.
    AromaticityBoth rings are fully aromatic, providing significant stabilization. stackexchange.comThe aromaticity of the phenolic ring is lost; the pyridone ring retains some aromatic character.Enol form is favored where aromatic stabilization is dominant (e.g., non-polar environments). stackexchange.com
    PolarityLess polar.More polar due to the C=O and N-H bonds, leading to a larger dipole moment.Keto form is favored in polar solvents and the solid state due to better solvation and intermolecular interactions. stackexchange.com
    Hydrogen BondingCan act as an H-bond donor (OH) and acceptor (N).Can act as an H-bond donor (NH) and acceptor (C=O). Often forms strong intermolecular H-bonds in the solid state.Dependent on the specific intermolecular packing and solvent environment.

    Isomerism: Beyond tautomerism, isomerism in this compound primarily relates to conformational isomers, also known as rotamers. These isomers arise from the rotation around the single bonds of the ether linkage (C-O-C). The relative orientation of the pyridine and phenol rings is not fixed, leading to different spatial arrangements. The dihedral angle between the planes of the two aromatic rings is a key structural parameter. researchgate.net

    In similar diaryl ether or related structures, specific conformations may be stabilized by minimizing steric repulsion between the ortho-hydrogens or through weak intramolecular interactions. researchgate.net Computational studies on related Schiff-base compounds have shown that multiple isomers can exist in the gas phase with varying stability. researchgate.net For this compound, the most stable conformer would likely adopt a twisted, non-planar arrangement to alleviate steric strain, while still allowing for some degree of electronic conjugation across the ether bridge. The specific equilibrium between different conformers can be influenced by temperature and the surrounding medium.

    Applications in Advanced Chemical Systems and Materials Science

    Coordination Chemistry and Ligand Design

    The molecular architecture of 4-[(5-Bromopyridin-2-yl)oxy]phenol makes it a versatile ligand in coordination chemistry. The presence of the pyridinic nitrogen, the phenolic oxygen, and the ether oxygen allows for various binding modes to metal centers, leading to the formation of diverse and structurally interesting metal complexes.

    Synthesis and Structural Characterization of Metal Complexes

    Researchers have successfully synthesized and characterized a range of metal complexes incorporating this compound or its derivatives as ligands. These studies often involve the deprotonation of the phenolic hydroxyl group to form a phenoxide, which then coordinates to the metal ion along with the pyridinic nitrogen. This chelation results in the formation of stable, often six-membered, ring structures with the metal center.

    A notable example involves the synthesis of a tetranuclear zinc cluster, [Zn4O(L)6], where 'L' represents the deprotonated form of a ligand closely related to this compound. In this structure, the four zinc atoms are located at the vertices of a tetrahedron with an oxygen atom at the center. Each of the six ligands bridges two zinc atoms, showcasing the ligand's ability to facilitate the formation of complex multinuclear architectures.

    Exploration of the Compound as a Ligand in Homogeneous and Heterogeneous Catalysis

    The metal complexes derived from this compound have been investigated for their catalytic activity. The electronic properties of the ligand, influenced by the electron-withdrawing bromine atom and the versatile coordination modes, can tune the reactivity of the metal center.

    In the realm of homogeneous catalysis , these complexes have been explored as catalysts for various organic transformations. The ability of the metal center to switch between different oxidation states, facilitated by the ligand framework, is a key aspect of their catalytic potential.

    For heterogeneous catalysis , the focus has been on immobilizing these complexes onto solid supports. This approach combines the high selectivity and activity of homogeneous catalysts with the ease of separation and reusability of heterogeneous catalysts. The functional groups on the ligand can be modified to facilitate this anchoring process.

    Exploration in Functional Materials Development

    The inherent properties of this compound, such as its aromatic nature and the presence of heteroatoms, make it a promising building block for the creation of functional materials with specific electronic and optical characteristics.

    Potential in Electronic Materials and Optoelectronic Devices

    The extended π-system of this compound and its ability to form ordered structures through intermolecular interactions like hydrogen bonding and π-π stacking are advantageous for applications in electronic materials. Theoretical studies and experimental investigations have explored its potential use in components of optoelectronic devices.

    The compound and its derivatives have been studied as components in the development of organic light-emitting diodes (OLEDs) and other organic electronic devices. The electronic properties of the molecule can be tuned by chemical modification, allowing for the optimization of its performance in these applications.

    Studies on Optical and Electrical Conductive Properties

    The optical properties of this compound and its metal complexes have been a subject of research. The absorption and emission of light by these compounds are influenced by the electronic transitions within the molecule, which can be modulated by coordination to a metal ion or by altering the chemical environment.

    Studies have shown that the introduction of a metal center can lead to new absorption bands in the UV-visible spectrum and can influence the luminescent properties of the ligand. These changes are often attributed to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions.

    The electrical conductivity of materials based on this compound is also an area of interest. While the pristine compound is likely to be an insulator, its incorporation into polymeric or composite materials, or the formation of charge-transfer complexes, could lead to materials with semiconducting properties.

    Role as Advanced Organic Synthesis Intermediates for Complex Molecule Construction

    Beyond its direct applications in coordination chemistry and materials science, this compound serves as a valuable intermediate in organic synthesis. The bromine atom on the pyridine (B92270) ring is a key functional group that allows for a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions enable the introduction of new carbon-carbon or carbon-heteroatom bonds, providing a pathway to more complex and elaborate molecular structures.

    Q & A

    Q. What synthetic strategies are recommended for preparing 4-[(5-Bromopyridin-2-yl)oxy]phenol?

    A two-step approach is commonly employed:

    • Bromination : Introduce bromine at the 5-position of 2-hydroxypyridine using reagents like NBS (N-bromosuccinimide) under UV light or catalytic HBr .
    • Etherification : Perform nucleophilic aromatic substitution (NAS) between 5-bromo-2-chloropyridine and phenol derivatives. Use a base (e.g., K₂CO₃) and polar aprotic solvents (DMF, DMSO) at 80–120°C. Copper catalysts (e.g., CuI) may enhance reactivity . Key considerations : Monitor reaction progress via TLC or HPLC, and purify via column chromatography using silica gel and ethyl acetate/hexane gradients.

    Q. How should spectroscopic and crystallographic techniques be applied to characterize this compound?

    • NMR : Use 1H^1H/13C^{13}C-NMR to confirm the ether linkage (δ ~6.8–7.5 ppm for pyridine protons) and phenolic -OH (δ ~9–10 ppm, exchangeable with D₂O) .
    • X-ray crystallography : Grow single crystals via slow evaporation (solvent: ethanol/water). Refine structures using SHELXL, analyzing bond lengths/angles and hydrogen bonding patterns .
    • Mass spectrometry : Confirm molecular weight via HRMS (expected [M+H]⁺ for C₁₁H₇BrNO₂: 264.97).

    Q. What are the primary chemical reactivity profiles of this compound?

    • Electrophilic substitution : Bromine’s electron-withdrawing effect directs further substitutions to the pyridine ring’s 3-position.
    • Hydrogen bonding : The phenolic -OH participates in O–H···N bonds with pyridine, influencing crystal packing and solubility .
    • Oxidation : Susceptible to oxidation at the phenol group; stabilize with antioxidants (e.g., BHT) during storage.

    Advanced Research Questions

    Q. How can data contradictions in crystallographic studies be resolved?

    • Twinning detection : Use SHELXL’s TWIN/BASF commands to model twin domains in cases of pseudo-merohedral twinning .
    • Hydrogen bond validation : Apply graph set analysis (e.g., Etter’s rules) to distinguish intramolecular vs. intermolecular interactions. For example, O–H···N bonds may form R22(8)\mathbf{R_2^2(8)} motifs, validated via ORTEP-3 visualizations .
    • High-resolution data : Collect synchrotron data (λ < 1 Å) to resolve disorder in the bromopyridine ring.

    Q. What role do substituent electronic effects play in modulating biological activity?

    • Bromine’s impact : The 5-bromo group increases lipophilicity (logP ~2.8), enhancing membrane permeability. Compare with 5-Cl/5-F analogs (see Table 1) .
    • Pharmacophore modeling : Use docking studies (e.g., AutoDock Vina) to assess interactions with targets like kinases or GPCRs. The phenol group may act as a hydrogen bond donor, while the pyridine ring engages in π-π stacking .

    Table 1 : Comparative electronic effects of substituents on pyridine

    Substituentσₚ (Hammett)logP
    -Br+0.232.8
    -Cl+0.242.5
    -F+0.061.9

    Q. How can hydrogen bonding networks be engineered to improve solid-state stability?

    • Co-crystallization : Screen with co-formers (e.g., nicotinamide) to create stable O–H···N/O–H···O motifs. Use Mercury CSD software to predict packing motifs .
    • Temperature control : Slow cooling (0.5°C/min) during crystallization enhances long-range order, reducing defects .
    • Solvent selection : High-dielectric solvents (e.g., DMSO) promote stronger H-bonding vs. low-polarity solvents (toluene).

    Q. What methodologies are effective for analyzing structure-activity relationships (SAR) in drug discovery?

    • Analog synthesis : Prepare derivatives with varying substituents (e.g., 5-Cl, 5-CF₃) and test against biological targets (e.g., tyrosine kinases).
    • QSAR modeling : Use Gaussian-based DFT calculations to correlate electronic parameters (HOMO/LUMO energies) with IC₅₀ values .
    • Binding assays : Perform SPR (surface plasmon resonance) to quantify affinity for target proteins, comparing with crystallographic data .

    Methodological Notes

    • Software tools : SHELXL , ORTEP-3 , and Mercury are critical for structural analysis.
    • Data validation : Cross-reference spectral data with PubChem/Cambridge Structural Database entries for consistency.

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.